2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
CAS No.: 1803588-33-1
Cat. No.: VC2895702
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1803588-33-1 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H9NO3/c11-4-6-3-7-5-13-2-1-8(7)10-9(6)12/h3-4H,1-2,5H2,(H,10,12) |
Standard InChI Key | IUSGGEGOYWZKPE-UHFFFAOYSA-N |
SMILES | C1COCC2=C1NC(=O)C(=C2)C=O |
Canonical SMILES | C1COCC2=C1NC(=O)C(=C2)C=O |
Introduction
The compound's partially saturated nature, combined with its heterocyclic backbone, suggests moderate lipophilicity. The presence of a lactone moiety and aldehyde function confers potential hydrogen bonding capabilities, which may influence its solubility profile and interactions with biological systems.
Synthetic Methodologies
Alternative Synthetic Approaches
An alternative synthetic strategy might involve the condensation of appropriately substituted pyridine derivatives with reagents capable of introducing both the pyran ring and the aldehyde functionality. This approach shares conceptual similarities with the synthesis of pyranochromenones described in the literature, which utilize reactions between 4-oxo-4H-chromen-3-carbaldehydes and phenylacetic acids .
The literature indicates that microwave-assisted synthesis can significantly enhance reaction efficiency for similar heterocyclic systems, potentially reducing reaction times from hours to minutes while maintaining or improving yields . This approach could be adapted for the synthesis of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde to optimize production efficiency.
Table 2: Comparison of Potential Synthetic Approaches for 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Synthetic Approach | Key Reagents | Predicted Conditions | Estimated Yield | Advantages | Limitations |
---|---|---|---|---|---|
Vilsmeier-Haack Formylation | POCl3, DMF | 60-70°C, 2-3h | 70-85% | Well-established method; Scalable | Requires pre-formed pyrano-pyridine core |
Cyclocondensation | Appropriately substituted pyridines, ethyl acetoacetate | 80-100°C, 4-6h | 60-75% | Single-pot approach possible | May require chromatographic purification |
Microwave-Assisted Synthesis | Similar reagents as conventional methods | 120-150°C, 5-15 min | 65-80% | Rapid reaction time; Energy efficient | Requires specialized equipment |
Brederick's Reagent Approach | Substituted pyridones, dimethylformamide dimethyl acetal | 100-120°C, 1-2h | 55-70% | Effective for electron-deficient systems | Multi-step procedure |
Key Intermediates and Reaction Mechanisms
The synthesis likely proceeds through key intermediates analogous to those observed in the preparation of related compounds. For instance, in the synthesis of chromeno derivatives, treatment with Vilsmeier reagent results in homologation to give structures similar to 4-oxo-4H-chromene-3-carbaldehydes . These intermediates undergo further transformations to yield the desired products.
The critical step in the formylation reaction involves electrophilic attack by the iminium species generated from POCl3 and DMF on the nucleophilic position of the heterocyclic scaffold, followed by hydrolysis to reveal the aldehyde functionality. This mechanism is consistent with established protocols for introducing aldehyde groups to electron-rich aromatic and heteroaromatic systems.
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is primarily dictated by its two key functional groups: the aldehyde at position 3 and the lactone moiety (2-oxo group). Based on literature reports of similar compounds, the aldehyde group can participate in numerous transformations including condensation reactions, reductions, oxidations, and nucleophilic additions.
The compound likely exhibits reactivity patterns similar to 4-hydroxy-6-methyl-2-oxo-2H-chromene-3-carbaldehyde, where the aldehyde group serves as an electrophilic center for various chemical modifications. The lactone moiety might undergo ring-opening reactions under appropriate conditions, particularly with strong nucleophiles.
Transformation Type | Reagents | Expected Product | Potential Applications |
---|---|---|---|
Reduction | NaBH4, MeOH | 3-hydroxymethyl derivative | Pharmaceutical intermediates |
Oxidation | KMnO4 or PDC | 3-carboxylic acid derivative | Building blocks for more complex structures |
Condensation with amines | R-NH2, EtOH | Schiff bases | Potential biological activity; Metal complexation |
Wittig Reaction | Ph3P=CHR | 3-vinyl derivatives | Extended conjugation systems |
Oxime Formation | NH2OH·HCl, pyridine | 3-oxime derivatives | Bioactive compounds; Further transformations |
Knoevenagel Condensation | Active methylene compounds | 3-alkylidene derivatives | Potential pharmaceuticals |
Biological Activities and Applications
Structure-Activity Relationship Considerations
The biological activity of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde would likely be influenced by several structural features:
Studies on related compounds suggest that modifications to the aldehyde group can significantly alter biological activity. For instance, conversion to oximes or hydrazones might enhance interaction with specific biological targets, while reduction to alcohols could modulate solubility and bioavailability profiles.
The presence of the aldehyde group offers opportunities for the development of prodrugs or targeted delivery systems through formation of reversible bonds with carrier molecules.
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde would typically employ a combination of spectroscopic techniques. Based on data available for related compounds, the expected spectroscopic features include:
1H NMR Spectroscopy: The aldehyde proton would appear as a characteristic singlet at approximately δ 9.5-10.0 ppm. The protons at positions 1, 5, 7, and 8 would show distinct signals depending on their chemical environment, likely in the range of δ 2.5-4.5 ppm for the saturated portions of the ring system.
13C NMR Spectroscopy: Characteristic signals would include the aldehyde carbon at approximately δ 185-190 ppm and the lactone carbonyl at around δ 160-165 ppm. The carbons in the heterocyclic skeleton would display signals consistent with their respective environments.
IR Spectroscopy: Key absorption bands would include the aldehyde C=O stretch at approximately 1680-1700 cm-1, the lactone C=O stretch at 1720-1750 cm-1, and various C-H stretching bands characteristic of the partially saturated ring system.
Mass Spectrometry: The molecular ion peak would correspond to m/z 179, with fragmentation patterns reflecting the loss of the aldehyde group (M-29) and other structural features.
Chromatographic Methods
For purification and analysis, appropriate chromatographic methods would typically include:
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Thin-Layer Chromatography (TLC): Likely using silica gel plates with ethyl acetate/hexane or methanol/dichloromethane solvent systems
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Column Chromatography: Silica gel with gradient elution using similar solvent systems
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases
These methods would be consistent with those employed for structurally related heterocyclic compounds described in the literature .
Crystallographic Considerations
X-ray crystallography would provide definitive structural confirmation for 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde. Based on related structures, crystal growth might be achieved through slow evaporation from solvent systems such as ethanol, acetonitrile, or mixed solvent systems. The crystal structure would reveal important details about bond lengths, angles, and three-dimensional packing arrangements, which could inform structure-activity relationship studies and computational modeling efforts.
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